molecular formula C8H11NO B3275538 4-Methyl-3-(methylamino)phenol CAS No. 6265-13-0

4-Methyl-3-(methylamino)phenol

Cat. No. B3275538
CAS RN: 6265-13-0
M. Wt: 137.18 g/mol
InChI Key: QQOKUOJOGXTCMN-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylamino)phenol is a chemical compound with the CAS Number: 6265-13-0 . It has a molecular weight of 137.18 . It is also known as Metol or Elon . It is a popular photographic developer used in black & white photography .


Synthesis Analysis

The synthesis of 4-Methyl-3-(methylamino)phenol involves the reaction of compound 20 (0.9 g, 5.95 mmol) dissolved in glacial AcOH (9 mL) at room temperature, after which aqueous HBr (48%, 9 mL) is added . The resulting solution is heated at 110° C for 5 hours before cooling .


Molecular Structure Analysis

The IUPAC name of 4-Methyl-3-(methylamino)phenol is 4-methyl-3-(methylamino)phenol . The InChI Code is 1S/C8H11NO/c1-6-3-4-7(10)5-8(6)9-2/h3-5,9-10H,1-2H3 .


Chemical Reactions Analysis

Phenols, such as 4-Methyl-3-(methylamino)phenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure . Instead, they react as weak organic acids . Phenols and cresols are much weaker as acids than common carboxylic acids (phenol has pKa = 9.88) .


Physical And Chemical Properties Analysis

4-Methyl-3-(methylamino)phenol is stored at room temperature . and is in liquid form .

Mechanism of Action

4-(Methylamino)phenol hemisulfate salt can be used in the synthesis of 4 [ N -methyl- N (4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species .

Safety and Hazards

The safety information for 4-Methyl-3-(methylamino)phenol includes a warning signal word . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-methyl-3-(methylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(10)5-8(6)9-2/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOKUOJOGXTCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 3-METHYLAMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20614
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074866
Record name 3-(Methylamino)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-methylamino-4-methylphenol is a crystalline solid.
Record name 3-METHYLAMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20614
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

4-Methyl-3-(methylamino)phenol

CAS RN

6265-13-0
Record name 3-METHYLAMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20614
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 4-methyl-3-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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